

Spectroscopic and Structural Elucidation of Bonvalotidine A: A Technical Guide

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Compound of Interest

Compound Name: *Bonvalotidine A*

Cat. No.: *B15094012*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Bonvalotidine A**, a C19-diterpenoid alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature detailing its isolation and structural elucidation.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of **Bonvalotidine A**.

Table 1: Mass Spectrometry Data for **Bonvalotidine A**

Parameter	Value
Molecular Formula	C ₂₇ H ₄₁ NO ₈
Observed m/z	508.2855 [M+H] ⁺
Calculated m/z	508.2859

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of **Bonvalotidine A** was elucidated through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The ^1H and ^{13}C NMR data were acquired in a CDCl_3 solvent.

Table 2: ^1H NMR Spectroscopic Data for **Bonvalotidine A** (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	3.88	t	4.5
2	2.15	m	
3	2.05	m	
4	2.95	s	
5	4.15	d	6.5
6	4.51	d	6.5
9	2.85	m	
10	2.10	m	
12	2.30, 1.95	m	
13	2.90	m	
14	4.25	d	
15	2.25, 2.00	m	
16	4.95	t	4.5
17	3.15	s	
19	2.80, 2.60	m	
20	1.05	t	
OCH ₃ -1	3.30	s	
OCH ₃ -14	3.40	s	
OCH ₃ -16	3.35	s	
OAc	2.08	s	

Table 3: ¹³C NMR Spectroscopic Data for **Bonvalotidine A** (125 MHz, CDCl₃)

Position	δC (ppm)
1	86.1
2	26.5
3	34.1
4	49.2
5	78.2
6	91.5
7	88.1
8	78.9
9	50.1
10	45.2
11	54.5
12	29.8
13	44.5
14	84.2
15	38.2
16	82.5
17	62.1
18	-
19	53.1
20	13.8
N-CH ₂	49.8
OCH ₃ -1	56.5
OCH ₃ -14	58.2

OCH ₃ -16	56.2
OAc (C=O)	170.5
OAc (CH ₃)	21.8
O-CH ₂ -O	93.8

Experimental Protocols

Isolation of Bonvalotidine A

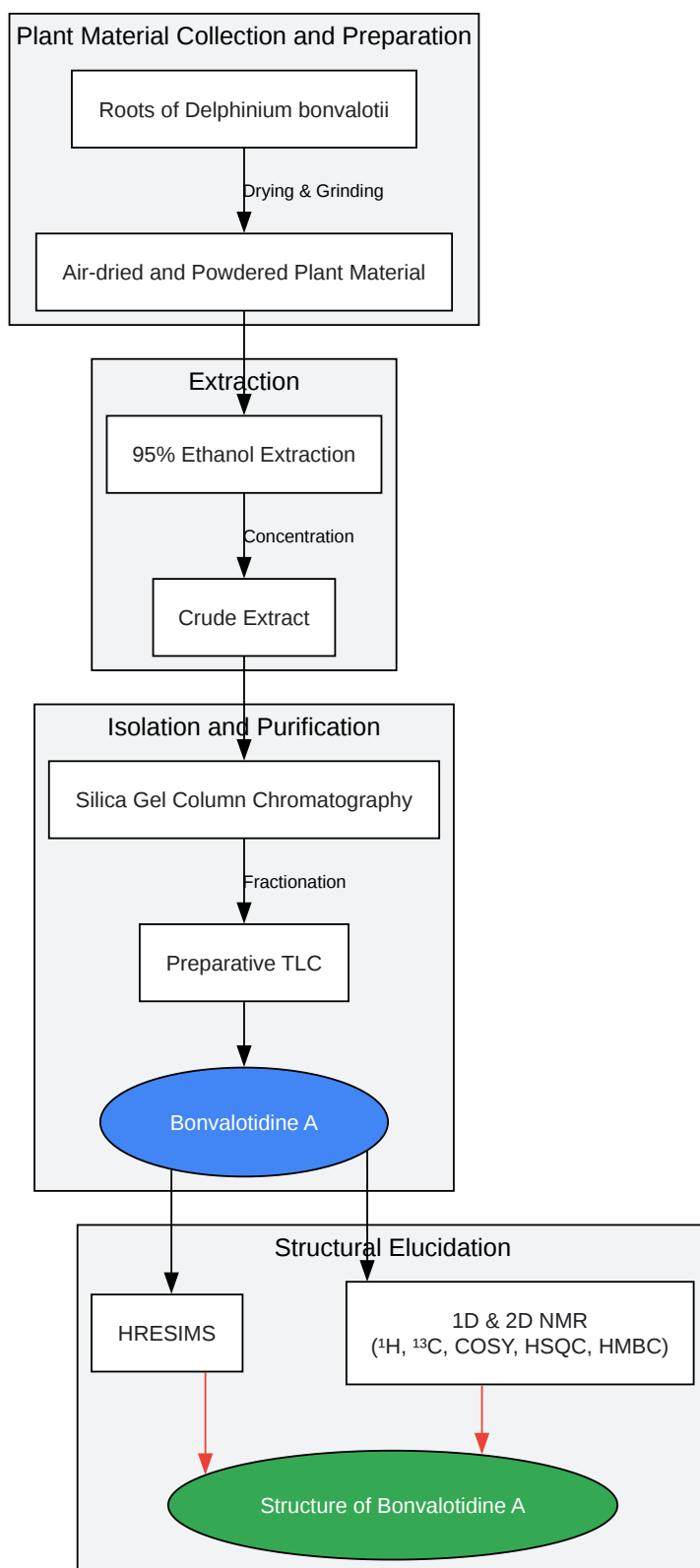
The roots of *Delphinium bonvalotii* Franch. were collected, air-dried, and powdered. The powdered material was extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract. This crude extract was then subjected to a series of chromatographic separations, including silica gel column chromatography and preparative thin-layer chromatography, to yield pure **Bonvalotidine A**.

Spectroscopic Analysis

- Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) were recorded on a mass spectrometer to determine the accurate mass and molecular formula of the compound.
- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Bonvalotidine A**.



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Caption: Workflow for the isolation and structural elucidation of **Bonvalotidine A**.

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